1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one
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Overview
Description
1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one is a fluorinated organic compound with the molecular formula C8H12F3NO. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its structure features a trifluoromethyl group, an isopropylamino group, and a pentenone backbone, contributing to its reactivity and versatility .
Preparation Methods
The synthesis of 1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one typically involves the reaction of trifluoroacetone with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to obtain the desired product with high purity .
Industrial production methods may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and higher yields. These methods also incorporate advanced purification techniques, such as chromatography, to ensure the quality of the final product .
Chemical Reactions Analysis
1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research has explored its potential as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one can be compared with other fluorinated compounds, such as:
1,1,1-Trifluoro-2-propanone: Similar in structure but lacks the isopropylamino group, resulting in different reactivity and applications.
1,1,1-Trifluoro-3-butanone: Another related compound with a shorter carbon chain, leading to variations in physical and chemical properties.
1,1,1-Trifluoro-4-aminopent-3-en-2-one: Similar but without the isopropyl group, affecting its biological activity and industrial uses.
The uniqueness of this compound lies in its combination of the trifluoromethyl and isopropylamino groups, which confer distinct chemical and biological properties, making it valuable for diverse applications.
Properties
IUPAC Name |
(Z)-1,1,1-trifluoro-4-(propan-2-ylamino)pent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO/c1-5(2)12-6(3)4-7(13)8(9,10)11/h4-5,12H,1-3H3/b6-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNFRFGKUBBQME-XQRVVYSFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=CC(=O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N/C(=C\C(=O)C(F)(F)F)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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